2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid
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Overview
Description
2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C₉H₁₄O₄ It is a cyclopropane derivative that features a butoxycarbonyl group and a carboxylic acid group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds or carbenes. For instance, the reaction of an alkene with a diazo compound in the presence of a catalyst can yield the cyclopropane ring. The butoxycarbonyl group can then be introduced through esterification reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale cyclopropanation reactions followed by esterification. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and cyclopropane-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways involving cyclopropane derivatives.
Medicine: Research into potential pharmaceutical applications includes exploring its role as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism by which 2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring can act as a reactive site, participating in various biochemical reactions. The butoxycarbonyl group may influence the compound’s solubility and reactivity, affecting its interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Cycloprop-2-ene carboxylic acid: This compound features a cyclopropane ring with a carboxylic acid group but lacks the butoxycarbonyl group.
1-(tert-Butoxycarbonyl)cyclopropane-1-carboxylic acid: Similar in structure but with a tert-butoxycarbonyl group instead of a butoxycarbonyl group
Uniqueness
2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid is unique due to the presence of both the cyclopropane ring and the butoxycarbonyl group. This combination imparts distinct chemical and physical properties, making it valuable in specific synthetic and research applications .
Biological Activity
2-(Butoxycarbonyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may confer specific interactions with biological targets, making it a candidate for various applications in medicinal chemistry and pharmacology.
This compound features a cyclopropane ring, which is known for its strain and reactivity. The presence of the butoxycarbonyl group enhances its lipophilicity and may influence its biological activity. The molecular formula is C7H12O3, with a molecular weight of 144.17 g/mol.
Property | Value |
---|---|
Molecular Formula | C₇H₁₂O₃ |
Molecular Weight | 144.17 g/mol |
Structure | Cyclopropane derivative |
Functional Groups | Carboxylic acid, Butoxycarbonyl |
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The compound may act as an inhibitor or modulator of specific pathways, influencing cellular processes such as proliferation and apoptosis.
Inhibitory Activity
Recent studies have demonstrated that derivatives of cyclopropanecarboxylic acids exhibit inhibitory activity against several kinases, which are critical in various signaling pathways. For instance, compounds similar to this compound have shown promising results in inhibiting GSK-3β and ROCK-1 kinases, which are implicated in cancer progression and neurodegenerative diseases .
Study 1: GSK-3β Inhibition
In a study evaluating the inhibitory effects of various cyclopropanecarboxylic acids on GSK-3β, it was found that compounds with structural similarities to this compound displayed IC50 values ranging from 10 to 1314 nM. Notably, modifications in the carboxamide moiety significantly influenced the potency of these compounds .
Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of cyclopropanecarboxylic acids on neuronal cell lines (HT-22) and microglial cells (BV-2). Compounds derived from this class exhibited varying degrees of cytotoxicity, with some maintaining cell viability at concentrations up to 100 µM, indicating a potential therapeutic window for further development .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various protein targets. These studies suggest that the compound can effectively bind to active sites of certain kinases, demonstrating favorable ΔG values (binding free energy), which correlate with their potential inhibitory effects .
Compound | ΔG (kcal/mol) | Kb (M⁻¹) |
---|---|---|
(1R,2R)(E)-2-phenyl-cyclopropane-1-carboxylic acid | -6.5 | 5.9385×10⁴ |
(1R,2S)(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 | 4.94×10⁴ |
(1S,2R)(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.2 | 3.53×10⁴ |
Properties
Molecular Formula |
C9H14O4 |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
2-butoxycarbonylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-2-3-4-13-9(12)7-5-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11) |
InChI Key |
DJSPVAXZXBCUSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1CC1C(=O)O |
Origin of Product |
United States |
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